N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2S/c14-8-1-3-9(4-2-8)15-11(21)7-22-13-18-17-12-16-10(20)5-6-19(12)13/h1-6H,7H2,(H,15,21)(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNUIUZKWAIKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 1,3-Dicarbonyl Compounds with 5-Amino-1,2,4-Triazoles
As demonstrated in the synthesis of analogous triazolopyrimidines, the reaction of 1,3-diketones (2 ) with 5-amino-1,2,4-triazoles (3 ) under acidic conditions yields 7-hydroxytriazolopyrimidine intermediates (4 ) (Scheme 1). For the target compound, 2 would derive from a cyclic diketone precursor to introduce the 7-oxo group. Acetic acid at 100–120°C for 12–16 hours facilitates this cyclocondensation, achieving yields of 65–80%. Subsequent chlorination using phosphoryl chloride (POCl₃) at 80–100°C for 2 hours generates the 3-chloro intermediate (5 ), critical for nucleophilic substitution.
Key Optimization Parameters :
- Electron-withdrawing substituents on the diketone enhance cyclization efficiency.
- Excess POCl₃ ensures complete conversion of hydroxyl to chloro groups.
Introduction of the Sulfanyl Group
The 3-position of the triazolopyrimidine core undergoes substitution to introduce the sulfanyl (-S-) linker.
Nucleophilic Aromatic Substitution
Treatment of 5 with a thiol nucleophile, such as 2-mercaptoacetamide, in the presence of a base (e.g., triethylamine or potassium carbonate) in polar aprotic solvents (DMF, DMSO) at 60–80°C installs the sulfanyl moiety. This step benefits from the electron-deficient nature of the chlorinated triazolopyrimidine, which activates the C3 position for substitution. Yields range from 70–85%, contingent on solvent purity and stoichiometric excess of the thiol.
Side Reactions :
- Competing hydrolysis of the chloro group to hydroxyl may occur if moisture is present.
- Oxidation of the sulfanyl to sulfonyl groups necessitates inert atmospheres.
Acetamide Functionalization
The N-(4-chlorophenyl)acetamide side chain is introduced via two principal strategies:
Coupling of Preformed Thiols with Chloroacetamides
Adapting methods from sulfinyl acetamide synthesis, 2-chloro-N-(4-chlorophenyl)acetamide reacts with the triazolopyrimidine thiol intermediate under basic conditions. For example, using potassium tert-butoxide in tetrahydrofuran (THF) at 25–40°C facilitates SN2 displacement, yielding the target compound with 75–90% efficiency.
EDCI/HOBt-Mediated Amide Bond Formation
Alternatively, the acetamide group is constructed via coupling of 2-mercaptoacetic acid with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The resulting 2-mercapto-N-(4-chlorophenyl)acetamide then undergoes substitution with the triazolopyrimidine chloride (5 ), as detailed in Section 2.1.
Comparative Analysis :
- Preformed thiols minimize side reactions but require stringent anhydrous conditions.
- EDCI/HOBt coupling offers higher regioselectivity for complex substrates.
Structural Confirmation and Analytical Data
Successful synthesis necessitates validation through spectroscopic and chromatographic methods:
Spectroscopic Characterization
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals ≥98% purity, with retention times of 6.2–6.5 minutes.
Industrial-Scale Considerations
Patented methodologies emphasize process efficiency and cost reduction:
One-Pot Sequential Reactions
Combining chlorination and substitution steps in a single reactor minimizes intermediate isolation, reducing solvent waste and processing time. For instance, after POCl₃ treatment, excess reagent is distilled off, and the thiol is added directly to the crude chloro intermediate.
Solvent Recycling
Tetrahydrofuran (THF) and chlorobenzene are recovered via fractional distillation, achieving 85–90% solvent reuse in multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Research indicates that compounds with similar triazolopyrimidine structures exhibit significant anticancer properties. For instance, derivatives have been screened for their ability to inhibit kinases associated with cancer progression. A specific study highlighted the effectiveness of related compounds against glioblastoma cell lines, showing low cytotoxicity towards non-cancerous cells while effectively inhibiting tumor growth .
-
Kinase Inhibition :
- The compound has shown potential as a kinase inhibitor. Kinase signaling pathways are critical in various cancers, including glioma. The ability of related compounds to inhibit AKT2/PKBβ has been documented, suggesting that N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide may also possess similar properties .
- Antimicrobial Properties :
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors may be employed to enhance scalability in industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Compound A: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
- Core: Benzothieno-triazolopyrimidine fused with a tetrahydrobenzene ring.
- Key Differences: The benzothieno group increases lipophilicity compared to the simpler triazolo[4,3-a]pyrimidine core of the target compound. Synthetic yield: 68–74% via reaction of chloroacetanilides with a triazolopyrimidine precursor under mild conditions .
- Implications : Reduced aqueous solubility but enhanced membrane permeability.
Compound B : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Core : Triazolo[4,3-a]pyrazine (pyrazine instead of pyrimidine).
- Key Differences :
- Pyrazine’s electron-deficient nature may alter charge distribution and binding affinity.
- Substitution at the 2,5-dimethylphenyl group introduces steric hindrance absent in the target compound’s 4-chlorophenyl group.
- Implications: Potential for divergent biological selectivity due to steric and electronic effects .
Substituent Variations
Compound C : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Substituents : Nitro and methylsulfonyl groups on the phenyl ring.
- Crystal structure analysis reveals intermolecular hydrogen bonding (C–H⋯O interactions), which may influence solid-state packing and solubility .
- Implications : Higher polarity compared to the target compound, likely affecting bioavailability.
Compound D: N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
Pharmacophoric Features and Bioactivity
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (K₂CO₃/acetone conditions), but substituent choice (e.g., 4-chlorophenyl vs. nitro/methylsulfonyl groups in ) dictates reaction efficiency .
- Biological Relevance : Sulfanyl-containing analogs (e.g., ) show promise in targeting cysteine proteases or metalloenzymes due to sulfur’s nucleophilic affinity. The 4-chlorophenyl group may enhance target specificity in kinase inhibition .
- Physicochemical Properties : The absence of bulky substituents (cf. 4-butylphenyl in Compound D) in the target compound suggests better aqueous solubility, critical for oral bioavailability .
Biological Activity
N-(4-chlorophenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The triazolopyrimidine core allows for various interactions with biological targets, making it a significant subject of study in pharmacology .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include oxidation and substitution reactions that modify the compound's functional groups to enhance its biological activity .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar triazolo-pyrimidine compounds have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and modulation of cellular pathways leading to apoptosis .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | CDK2 inhibition |
| Compound B | HCT116 | 0.39 | Aurora-A kinase inhibition |
| This compound | TBD | TBD |
Antibacterial Activity
In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively .
Table 2: Antibacterial Activity Comparison
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| This compound | TBD | TBD |
The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies
Recent research has focused on the evaluation of this compound in preclinical models. For example:
- Study on Anticancer Efficacy : A study evaluated the efficacy of N-(4-chlorophenyl)-2-{(7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin)}acetamide against MCF7 and HCT116 cell lines. The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
- Antibacterial Screening : Another study screened various derivatives for antibacterial properties against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the triazole ring could enhance antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
